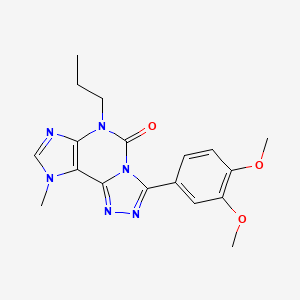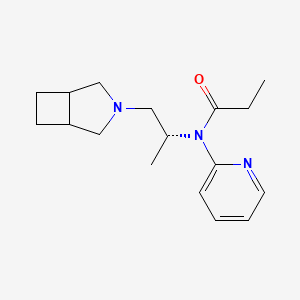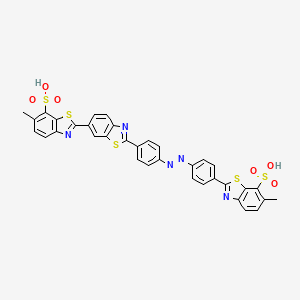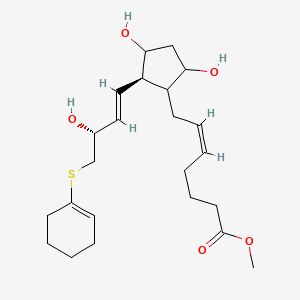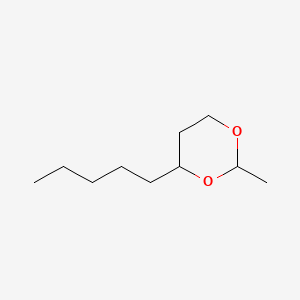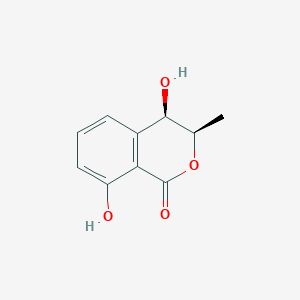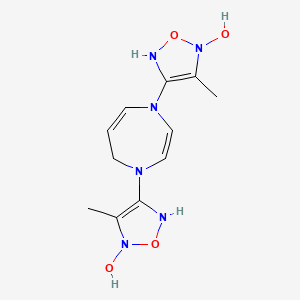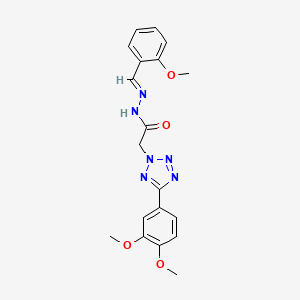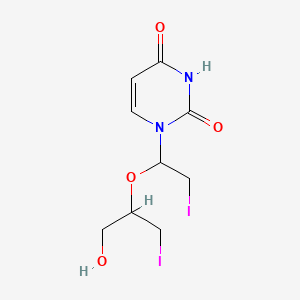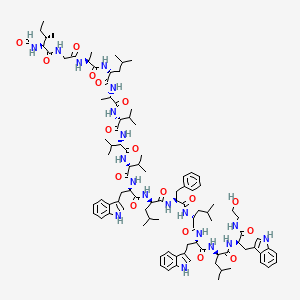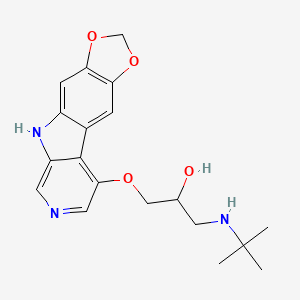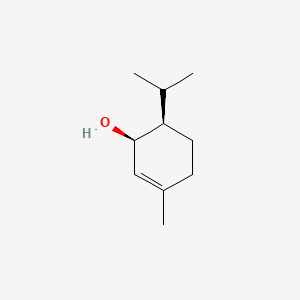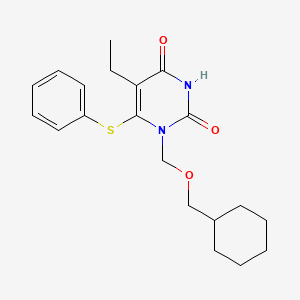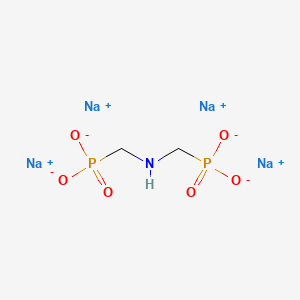
tetrasodium;1-phosphonato-N-(phosphonatomethyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrasodium;1-phosphonato-N-(phosphonatomethyl)methanamine is a chemical compound with the molecular formula C2H5NNa4O6P2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its phosphonic acid groups, which contribute to its unique chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium;1-phosphonato-N-(phosphonatomethyl)methanamine typically involves the reaction of phosphonic acid derivatives with amines under controlled conditions. One common method includes the reaction of iminobis(methylene)phosphonic acid with sodium hydroxide to form the tetrasodium salt . The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve consistent product quality. The final product is often purified through crystallization or other separation techniques to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions
Tetrasodium;1-phosphonato-N-(phosphonatomethyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The phosphonic acid groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted phosphonates .
Aplicaciones Científicas De Investigación
Tetrasodium;1-phosphonato-N-(phosphonatomethyl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent and in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research explores its use in drug development, particularly for its potential to inhibit specific enzymes involved in disease pathways.
Mecanismo De Acción
The mechanism of action of tetrasodium;1-phosphonato-N-(phosphonatomethyl)methanamine involves its interaction with molecular targets such as enzymes and metal ions. The phosphonic acid groups can chelate metal ions, inhibiting their catalytic activity. This chelation process disrupts the normal function of enzymes that require metal ions as cofactors, leading to the inhibition of specific biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Hexasodium [nitrilotris(methylene)]trisphosphonate
- Ammonium 1-phosphonato-N,N-bis(phosphonatomethyl)methanamine
- Nitrilotris(methylene)triphosphonic acid
Uniqueness
Tetrasodium;1-phosphonato-N-(phosphonatomethyl)methanamine is unique due to its specific structure, which allows for strong chelation with metal ions and its ability to participate in a variety of chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C2H5NNa4O6P2 |
|---|---|
Peso molecular |
292.97 g/mol |
Nombre IUPAC |
tetrasodium;1-phosphonato-N-(phosphonatomethyl)methanamine |
InChI |
InChI=1S/C2H9NO6P2.4Na/c4-10(5,6)1-3-2-11(7,8)9;;;;/h3H,1-2H2,(H2,4,5,6)(H2,7,8,9);;;;/q;4*+1/p-4 |
Clave InChI |
DYFIRLGVNCXCCM-UHFFFAOYSA-J |
SMILES canónico |
C(NCP(=O)([O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


